molecular formula C9H12N4O3 B5398959 2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one

2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one

Cat. No. B5398959
M. Wt: 224.22 g/mol
InChI Key: LAWJMLBGEGXPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-546, and it belongs to the family of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. In

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one involves the modulation of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory formation. 2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one enhances the activity of these receptors, leading to an increase in synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to improve memory and learning, enhance synaptic transmission, and increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). It has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be easily administered to animal models. However, one limitation of using this compound is its potential toxicity at high doses. Therefore, careful dosing and monitoring of animal models is necessary to ensure the safety of the experiment.

Future Directions

There are several future directions for the study of 2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one. One potential direction is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of the long-term effects of this compound on cognitive function and neurodegenerative diseases. Additionally, the potential therapeutic effects of this compound in the treatment of drug addiction and other psychiatric disorders warrant further investigation.
Conclusion:
In conclusion, 2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one is a chemical compound that has shown great potential in various fields, including neuroscience and drug addiction. Its well-established synthesis method, mechanism of action, and potential therapeutic effects make it an attractive compound for further research. However, careful dosing and monitoring of animal models are necessary to ensure the safety of the experiment. The future directions for the study of this compound are numerous, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one involves a multi-step process. The first step involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroformate to form an intermediate compound. The intermediate compound is then reacted with 4-morpholinecarboxylic acid to form the final product, 2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one. The synthesis method of this compound has been well-established, and it is widely used in various research studies.

Scientific Research Applications

2-(4-morpholinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been shown to enhance cognitive function and improve memory in animal models. It has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential applications in the field of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

2-morpholin-4-yl-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c14-8-10-7(12-1-4-15-5-2-12)11-9-13(8)3-6-16-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWJMLBGEGXPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)N3CCOC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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